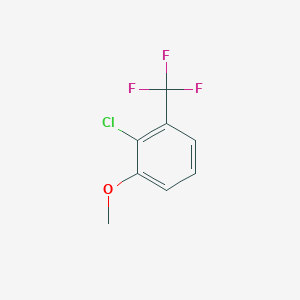

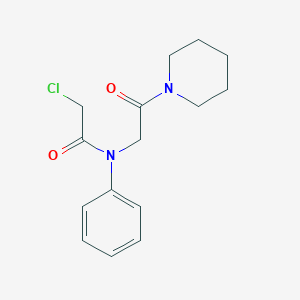

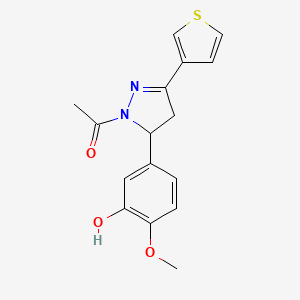

![molecular formula C19H19NOS B2893183 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide CAS No. 2034367-62-7](/img/structure/B2893183.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors (OFETs)

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide: (BTBT) is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it a promising candidate for use in electronic components. Researchers have explored its application in thin-film transistors, aiming to enhance device performance and stability .

Dye-Sensitized Solar Cells (DSSCs)

In recent years, BTBT has gained attention as an alternative to fullerene-based acceptors in DSSCs. Its ability to efficiently harvest sunlight and facilitate charge separation makes it an attractive material for improving solar cell efficiency. Researchers continue to investigate its performance in photovoltaic devices .

Organic Photovoltaics (OPVs)

BTBT has been incorporated into organic photovoltaic devices due to its favorable energy levels, good electron mobility, and compatibility with other organic materials. As a non-fullerene acceptor, it offers an alternative to traditional fullerene derivatives. Ongoing studies explore its role in enhancing OPV efficiency and stability .

Aggregation-Induced Emission (AIE)

For the first time, researchers have observed aggregation-induced emission (AIE) behavior in BTBT derivatives. Specifically, 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) exhibits AIE, which enhances its fluorescence upon aggregation. Understanding this phenomenon can lead to novel applications in sensors and optoelectronic devices .

Mechanofluorochromism (MFC)

Another BTBT derivative, 1benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) , displays aggregation-caused quenching (ACQ). Its fluorescence decreases upon aggregation due to specific interactions. Researchers are exploring the potential of BTBT-NMe for mechanofluorochromic applications, such as stress sensors and responsive materials .

Halochromic Effects

BTBT-NMe exhibits a protonation effect, resulting in halochromism. This property could find applications in chemical sensors or responsive materials sensitive to pH changes .

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-13-7-3-4-8-16(13)19(21)20-14(2)11-15-12-22-18-10-6-5-9-17(15)18/h3-10,12,14H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEQLXYSKOSXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

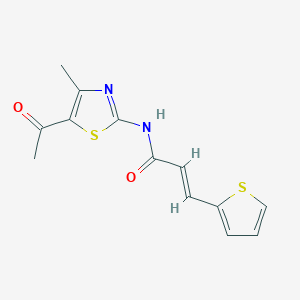

![[3-(Propan-2-yl)oxetan-3-yl]methanol](/img/structure/B2893100.png)

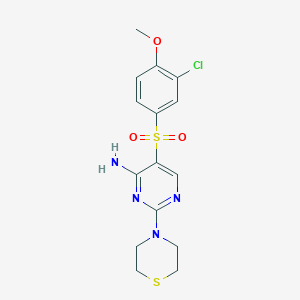

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)

![3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2893116.png)

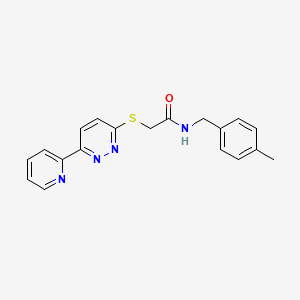

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)